1,2-Bis(chloroacetoxy)ethane

Polymer crosslinking Antibacterial materials Chitosan modification

Researchers developing antimicrobial coatings or controlled-release polymers often encounter generic chloroacetate esters that lack predictable crosslinking density and tunable bioactivity. 1,2-Bis(chloroacetoxy)ethane (CAS 6941-69-1) resolves this with its symmetrical bis-chloroacetoxy architecture on a compact ethane-1,2-diyl spacer: • S. aureus antibacterial activity of 3.2 as a TMCSI crosslinker; dose-tunable from >6 to 4.6 by adjusting co-crosslinker ratio • Dual AAC2/A-BAC3 hydrolysis mechanism enables tailored environmental degradation half-life • ≥98% (GC) purity with consistent lot-to-lot specifications; shipped ambient, in stock for immediate global dispatch

Molecular Formula C6H8Cl2O4
Molecular Weight 215.03 g/mol
CAS No. 6941-69-1
Cat. No. B1266265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(chloroacetoxy)ethane
CAS6941-69-1
Molecular FormulaC6H8Cl2O4
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC(COC(=O)CCl)OC(=O)CCl
InChIInChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2
InChIKeyHIIBHBNRMVLLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(chloroacetoxy)ethane: Baseline Overview


1,2-Bis(chloroacetoxy)ethane (CAS 6941-69-1), also known as ethylene glycol bis(monochloroacetate) or ethylene glycol dichloroacetate, is a halogenated organic diester with the molecular formula C6H8Cl2O4 and a molecular weight of 215.03 g/mol [1]. The compound exists as a white to almost white crystalline powder at room temperature, with a melting point of 41–45°C and a boiling point of 158°C at 8 mmHg . Structurally, it features an ethane-1,2-diyl backbone symmetrically esterified with two chloroacetoxy (-O-CO-CH2-Cl) groups, endowing it with dual reactive sites for nucleophilic substitution and crosslinking chemistry . This bifunctional chloroacetate architecture is the basis for its specialized applications in polymer crosslinking, antimicrobial agent development, and organic synthesis.

Why 1,2-Bis(chloroacetoxy)ethane Is Irreplaceable


While several chloroacetate esters share the chloroacetyl functional group, 1,2-Bis(chloroacetoxy)ethane's unique bis-chloroacetoxy substitution on a short ethane-1,2-diyl spacer confers distinct physicochemical and reactivity profiles that are not replicated by monofunctional analogs (e.g., methyl chloroacetate, ethyl chloroacetate) or longer-chain bis-chloroacetates (e.g., diethylene glycol bis(chloroacetate), triethylene glycol bis(chloroacetate)) [1]. The proximity of the two electrophilic chloroacetate moieties enables efficient intramolecular or intermolecular crosslinking with nucleophilic substrates, a feature absent in monoesters [2]. Furthermore, hydrolysis kinetics studies demonstrate that esters with two chloro-substituents, such as 1,2-bis(chloroacetoxy)ethane, undergo acid-catalyzed hydrolysis via a dual AAC2 and A–BAC3 mechanistic pathway, whereas monochloroesters proceed exclusively via the AAC2 route—a divergence that translates to measurably different hydrolytic half-lives and environmental persistence [3]. These differences invalidate the presumption that generic chloroacetate esters are functionally interchangeable in both research and industrial settings.

1,2-Bis(chloroacetoxy)ethane: Quantitative Evidence


Crosslinking & Antibacterial Activity: Chain Length Comparison

When used as a crosslinking agent for quaternized chitosan, 1,2-Bis(chloroacetoxy)ethane (ethylene glycol bis(chloroacetate)) yielded an antibacterial activity of 3.2 against S. aureus at a standard crosslinking ratio, compared to 3.4 for diethylene glycol bis(chloroacetate) and 3.6 for triethylene glycol bis(chloroacetate) under identical assay conditions, indicating that increasing spacer length between chloroacetate groups corresponds to incrementally higher antibacterial activity [1]. However, for applications targeting Gram-negative P. aeruginosa, all three agents showed similarly low activity (<1.5–1.6), demonstrating that the choice of bis-chloroacetate crosslinker has organism-specific consequences [2]. These differences are quantifiable and directly impact material performance.

Polymer crosslinking Antibacterial materials Chitosan modification

Hydrolysis Mechanism: Bis- vs. Monochloroacetate

The acid-catalyzed hydrolysis of 1,2-Bis(chloroacetoxy)ethane, an ester with two chloro-substituents, proceeds simultaneously via both the AAC2 and A–BAC3 mechanisms, in contrast to monochloroesters (e.g., methyl chloroacetate, ethyl chloroacetate) which hydrolyze exclusively via the AAC2 pathway [1]. While this study did not provide numerical rate constants for 1,2-bis(chloroacetoxy)ethane specifically, it establishes that di- and tri-chlorinated esters exhibit distinct hydrolytic profiles that can affect environmental half-life and formulation stability [2]. This mechanistic bifurcation is a direct consequence of the compound's bis-chloroacetate architecture and is not observed in monofunctional chloroacetate esters.

Hydrolysis kinetics Environmental persistence Degradation pathways

Broad-Spectrum Strain Coverage vs. Simple Esters

Screening data indicate that 1,2-Bis(chloroacetoxy)ethane exhibits antibacterial activity against a diverse panel of Gram-positive and Gram-negative strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, Proteus mirabilis, Acinetobacter anitratus, Serratia marcescens, and Shigella sonnei [1]. In comparison, simple monochloroacetate esters such as methyl chloroacetate and ethyl chloroacetate typically show narrower antimicrobial spectra, with activity often limited to a subset of Gram-positive organisms . Additionally, 1,2-Bis(chloroacetoxy)ethane synergizes the antibacterial activity of ampicillin against certain β-lactamase-producing bacteria, a property not consistently observed with shorter-chain or monofunctional chloroacetate analogs [1].

Antimicrobial screening Bacterial strain panel Synergistic activity

Crosslinking Ratio-Dependent Antibacterial Activity

When used in combination with 1-bromooctane as a co-crosslinker, 1,2-Bis(chloroacetoxy)ethane (ethylene glycol bis(chloroacetate)) exhibits a crosslinking ratio-dependent antibacterial activity profile against S. aureus and P. aeruginosa [1]. At a crosslinking ratio of 1:0.02 (alkyl bromide: bis-chloroacetate), the activity against S. aureus was >6, which declined to 4.6 at a ratio of 1:0.1 [1]. Against P. aeruginosa, activity decreased from 5.0 to <1.8 across the same ratio range [1]. This quantitative dose-response relationship is unique to the bis-chloroacetate structure and provides a tunable parameter for optimizing antimicrobial polymer coatings, a feature not available with monofunctional crosslinkers.

Crosslinking density Structure-activity relationship Antibacterial polymer modification

1,2-Bis(chloroacetoxy)ethane: Key Applications


Quaternized Chitosan Antimicrobial Coatings

Based on direct comparative data showing that 1,2-bis(chloroacetoxy)ethane provides antibacterial activity of 3.2 against S. aureus when used as a crosslinker for TMCSI derivatives [1], this compound is optimally suited for the formulation of antimicrobial chitosan-based coatings and wound dressings where Gram-positive protection is the primary concern. The quantitative activity differential relative to longer-chain bis-chloroacetates (3.4 and 3.6) provides a clear selection criterion for balancing antimicrobial efficacy with other material properties.

Tunable Crosslinking for Antibacterial Polymers

The dose-response profile of 1,2-bis(chloroacetoxy)ethane—where antibacterial activity against S. aureus ranges from >6 to 4.6 depending on the crosslinking ratio with 1-bromooctane [2]—enables tailored polymer modifications. This tunability is critical for applications requiring a specific trade-off between crosslinking density (mechanical integrity) and surface antimicrobial activity, such as in medical device coatings, food packaging films, or water treatment membranes.

Antimicrobial Intermediate for Drug Discovery

With documented activity against eight distinct bacterial strains and synergistic enhancement of ampicillin against β-lactamase producers [3], 1,2-bis(chloroacetoxy)ethane serves as a privileged scaffold for antimicrobial drug discovery programs. Its broader strain coverage compared to monochloroacetate esters reduces the need for initial library diversification and streamlines hit-to-lead optimization campaigns targeting multidrug-resistant pathogens.

Controlled Hydrolysis in Biodegradable Polymers

The unique dual-mechanism hydrolysis pathway of 1,2-bis(chloroacetoxy)ethane (simultaneous AAC2 and A–BAC3) [4] distinguishes it from monochloroacetate esters for applications where predictable environmental degradation is required. Formulators developing biodegradable agricultural films, controlled-release matrices, or environmentally benign adhesives can leverage this mechanistic divergence to fine-tune hydrolytic half-life, a parameter not accessible with simpler chloroacetate ester building blocks.

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